molecular formula C12H13N5O3 B3048111 2'-Deoxytoyocamycin CAS No. 15676-19-4

2'-Deoxytoyocamycin

Cat. No.: B3048111
CAS No.: 15676-19-4
M. Wt: 275.26 g/mol
InChI Key: LUOPPZJCJZYTQK-DJLDLDEBSA-N
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Description

2’-Deoxytoyocamycin is a naturally occurring antibiotic that belongs to the family of aminoglycoside antibiotics It is a nucleoside analog, structurally related to toyocamycin, and is known for its potent biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytoyocamycin involves several stepsThis reaction affords a completely regioselective N-9 glycosylation product, which is confirmed by X-ray diffraction analysis .

Industrial Production Methods: Industrial production of 2’-Deoxytoyocamycin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxytoyocamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2’-Deoxytoyocamycin has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxytoyocamycin exerts its effects by inhibiting RNA synthesis and ribosome function. It acts as an analog of adenosine, interfering with the normal function of nucleic acids. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

    Toyocamycin: Structurally similar but contains an additional hydroxyl group.

    Sangivamycin: Another nucleoside analog with potent cytotoxicity against cancer cells.

    Tubercidin: Known for its antibacterial and antiviral properties.

Uniqueness: 2’-Deoxytoyocamycin is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit RNA synthesis and ribosome function makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPPZJCJZYTQK-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166123
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15676-19-4
Record name 2'-Deoxytoyocamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxytoyocamycin
Reactant of Route 2
2'-Deoxytoyocamycin
Reactant of Route 3
2'-Deoxytoyocamycin
Reactant of Route 4
2'-Deoxytoyocamycin
Reactant of Route 5
2'-Deoxytoyocamycin
Reactant of Route 6
2'-Deoxytoyocamycin

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